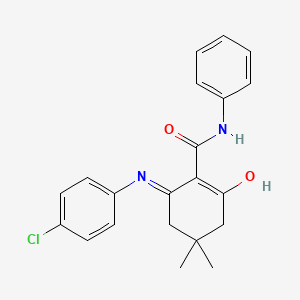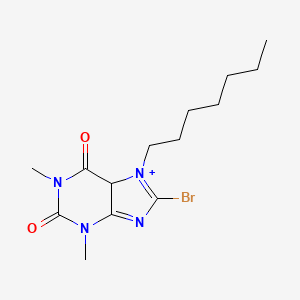
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a serotonin receptor agonist. 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition. Activation of these receptors by 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one may lead to changes in the release of neurotransmitters such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has been shown to have anxiogenic and hallucinogenic effects in animal models and humans. It has been reported to induce anxiety-like behaviors in rats and mice, and has been used as a research tool to study the mechanisms of anxiety and psychosis. 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has also been shown to induce visual hallucinations and altered perception in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. It is also relatively easy to synthesize and has a long shelf life. However, 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several limitations, including its potential for abuse and its complex mechanism of action. Its psychoactive effects may also make it difficult to use in certain behavioral assays.
Orientations Futures
There are several potential future directions for research on 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further research is needed to better understand its mechanism of action and potential therapeutic effects. Another area of interest is its use as a research tool to study the mechanisms of anxiety and psychosis. Future studies may also focus on developing more selective and potent serotonin receptor agonists based on the structure of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one.
Méthodes De Synthèse
The synthesis of 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1-(3-aminopropyl)-3,3-dimethylurea to form 3-(6-methylpyridin-2-yloxy)-1-(3-aminopropyl)urea. This intermediate is then reacted with 3,3,3-trifluoroacetone in the presence of a base to form 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one.
Applications De Recherche Scientifique
3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have anxiogenic and hallucinogenic effects, and has been used as a research tool to study the mechanisms of anxiety and psychosis. 3,3,3-Trifluoro-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has also been studied for its potential use as a treatment for depression, anxiety disorders, and other psychiatric conditions.
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-9-3-2-4-11(17-9)20-10-5-6-18(8-10)12(19)7-13(14,15)16/h2-4,10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDTFNFSLKQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

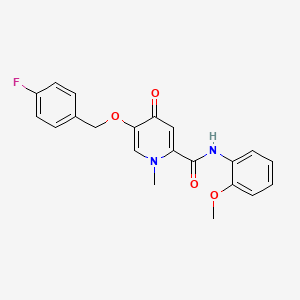
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)

![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)
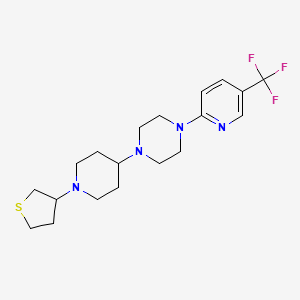

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2870426.png)
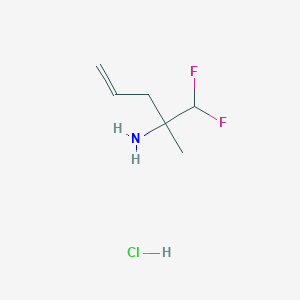
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
